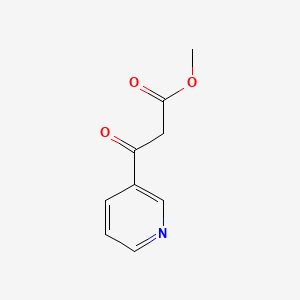

Methyl nicotinoylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQKVXRLRKKRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068986 | |

| Record name | Methyl nicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54950-20-8 | |

| Record name | Methyl β-oxo-3-pyridinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54950-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinepropanoic acid, beta-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054950208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinepropanoic acid, .beta.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinepropanoic acid, β-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Nicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Nicotinoylacetate (CAS No. 54950-20-8), a pyridine derivative with potential applications in pharmaceutical research and development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological significance and applications.

Core Chemical Information

This compound, also known as methyl 3-oxo-3-(pyridin-3-yl)propanoate, is a β-keto ester derivative of nicotinic acid. Its structure incorporates a pyridine ring, a ketone, and a methyl ester, making it a versatile intermediate for the synthesis of more complex heterocyclic compounds.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 54950-20-8 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | Faint yellow to light orange crystalline solid | [1] |

| Melting Point | 34-42 °C | N/A |

| Boiling Point | 128-129 °C @ 1 Torr | N/A |

| Density (Predicted) | 1.189 g/cm³ | N/A |

| pKa (Predicted) | 9.45 | N/A |

| Water Solubility | Negligible | N/A |

| Purity | ≥95% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a Claisen condensation reaction between a nicotinic acid ester and a source of acetate. The following is a detailed experimental protocol for its preparation.

Proposed Synthesis of this compound

This protocol is based on the established synthesis of analogous β-keto esters and represents a reliable method for the preparation of this compound.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Claisen condensation.

Materials:

-

Methyl nicotinate

-

Methyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF.

-

Reaction: Cool the suspension to 0 °C in an ice bath. A solution of methyl nicotinate (1.0 equivalent) and methyl acetate (3.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then acidified to pH 5-6 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 3.7 (s, 3H, -OCH₃), 4.0 (s, 2H, -CH₂-), 7.4-7.5 (m, 1H, Ar-H), 8.2-8.3 (m, 1H, Ar-H), 8.7-8.8 (m, 1H, Ar-H), 9.1-9.2 (m, 1H, Ar-H) |

| ¹³C NMR | δ (ppm): 45 (-CH₂-), 52 (-OCH₃), 124 (Ar-CH), 130 (Ar-C), 137 (Ar-CH), 150 (Ar-CH), 153 (Ar-CH), 168 (Ester C=O), 195 (Keto C=O) |

| IR | ν (cm⁻¹): 3050-3150 (Ar C-H), 2950 (Aliphatic C-H), 1745 (Ester C=O), 1690 (Keto C=O), 1590, 1480 (C=C, C=N) |

| Mass Spec (EI) | m/z (%): 179 (M+), 148, 120, 106, 78 |

Applications in Drug Discovery and Development

Nicotinic acid and its derivatives have a well-established history in medicinal chemistry, with applications ranging from the treatment of dyslipidemia to their use as anti-inflammatory agents.[2] The introduction of a methyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, a phenomenon often referred to as the "magic methyl" effect.[3][4][5]

Potential as a COX-2 Inhibitor

Derivatives of nicotinic acid have been shown to exhibit selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2] The structural features of this compound make it a candidate for investigation as a scaffold for the development of novel anti-inflammatory agents.

Intermediate for Heterocyclic Synthesis

The β-keto ester functionality of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds through reactions with binucleophiles.[6] This opens up possibilities for the creation of diverse chemical libraries for drug screening.

Potential Biological Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound, the nicotinic acid moiety suggests potential interactions with pathways modulated by nicotinic acid receptors. Furthermore, its potential as a COX-2 inhibitor would implicate it in the prostaglandin synthesis pathway.

Caption: Hypothesized role of this compound in the inflammatory pathway.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its straightforward synthesis and versatile chemical nature make it an attractive target for further research and development. The exploration of its biological activities, particularly in the context of inflammation and other pathways associated with nicotinic acid derivatives, is a promising area for future investigation.

References

- 1. Methyl 3-oxo-3-(pyridin-3-yl)propanoate | CymitQuimica [cymitquimica.com]

- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Nicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinoylacetate, also known as methyl 3-oxo-3-(pyridin-3-yl)propanoate, is a β-keto ester derivative of nicotinic acid (Vitamin B3). Its chemical structure, incorporating both a pyridine ring and a reactive β-keto ester moiety, makes it a compound of interest in medicinal chemistry and drug development. The pyridine nucleus is a common scaffold in numerous pharmaceuticals, while the β-keto ester functionality provides a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 3-oxo-3-(pyridin-3-yl)propanoate | [1] |

| CAS Number | 54950-20-8 | [2][3][4][5][6] |

| Molecular Formula | C₉H₉NO₃ | [2][3][7] |

| Molecular Weight | 179.17 g/mol | [2][3][7] |

| Appearance | White to pink-brownish crystalline powder | [2] |

| Melting Point | 34-42 °C | [2][4][5] |

| Boiling Point | 128-129 °C (at 1 Torr) | [4][5] |

| Solubility | Negligible in water | [4][5] |

| pKa (Predicted) | 9.45 ± 0.46 | [4][5] |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of this compound, methyl nicotinate serves as the ester component and methyl acetate provides the enolizable α-protons.

General Experimental Protocol: Claisen Condensation

The following is a generalized protocol for the synthesis of β-keto esters via Claisen condensation, adapted for the preparation of this compound.

Materials:

-

Methyl nicotinate

-

Methyl acetate

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a dispersion of sodium hydride in anhydrous diethyl ether.

-

Addition of Reactants: A solution of methyl nicotinate and methyl acetate in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gentle reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of dilute hydrochloric acid to neutralize the excess base and protonate the resulting enolate. The aqueous layer is separated and extracted with an organic solvent.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for compound characterization and for building predictive models in drug development. The following sections provide detailed protocols for key experimental procedures.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if necessary)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded as the melting point range.

Boiling Point Determination (at Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Apparatus:

-

Hickman still or a small-scale distillation apparatus

-

Round-bottom flask

-

Thermometer

-

Vacuum source and manometer

-

Heating mantle or oil bath

Procedure:

-

Apparatus Setup: A small amount of this compound is placed in the round-bottom flask along with a boiling chip. The distillation apparatus is assembled, and the thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.

-

Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The sample is heated gently until it begins to boil. The vapor will rise and condense on the thermometer bulb.

-

Data Recording: The temperature at which the liquid is consistently condensing on the thermometer and dripping into the collection well is recorded as the boiling point at that specific pressure.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability.

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial.

-

A known volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally.

-

After each addition, the mixture is vortexed or sonicated for a set period.

-

The process is continued until the solid is completely dissolved. The solubility is then calculated and expressed in terms of mg/mL or mol/L.

pKa Determination

The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, permeability, and receptor binding.

Procedure (Potentiometric Titration):

-

A standard solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methylene protons adjacent to the carbonyl groups, and the methyl ester protons. The chemical shifts and coupling patterns of the pyridine protons would be characteristic of a 3-substituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon of the ester group.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the ester, typically in the region of 1650-1750 cm⁻¹. Vibrations corresponding to the C-O stretching of the ester and the aromatic C=C and C-H bonds of the pyridine ring would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage of the bond between the carbonyl groups.

Biological Activity and Signaling Pathways

While there is limited information on the specific biological activity of this compound, its structural components suggest potential pharmacological relevance.

The parent compound, nicotinic acid , is known to exert its effects through the activation of the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. This G protein-coupled receptor is expressed in adipocytes and immune cells. Activation of NIACR1 in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis, which contributes to the lipid-lowering effects of nicotinic acid.

Derivatives of nicotinic acid and other β-keto esters have been investigated for a range of biological activities, including antibacterial and quorum-sensing inhibition properties.[3][5]

The diagram below illustrates a simplified signaling pathway for nicotinic acid, which may provide a starting point for investigating the potential mechanisms of action of its derivatives like this compound.

Conclusion

This compound is a compound with interesting physicochemical properties and potential for further investigation in the field of medicinal chemistry. This guide has provided a summary of its known characteristics and detailed experimental protocols for their determination. The synthesis via Claisen condensation offers a viable route for its preparation. While specific biological data for this compound is currently scarce, the known activities of related nicotinic acid derivatives and β-keto esters suggest that it may possess valuable pharmacological properties. Further research into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully explore its potential as a lead compound in drug discovery.

References

A Technical Guide to the Biological Activity Screening of Methyl Nicotinoylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of methyl nicotinoylacetate and its derivatives. These compounds, belonging to the broader class of nicotinic acid (niacin, vitamin B3) derivatives, are of significant interest in medicinal chemistry due to their versatile therapeutic potential. This document details the experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory properties, presents quantitative data from relevant studies, and illustrates key experimental and biological pathways.

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in drug discovery, known to exhibit a wide spectrum of biological activities.[1] Modifications of the core structure, such as the synthesis of this compound derivatives, have led to the discovery of compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This guide serves as a technical resource for professionals engaged in the screening and development of this promising class of compounds.

Synthesis Overview

The synthesis of this compound derivatives often serves as the initial step for creating a library of compounds for biological screening. A common approach involves the enzymatic synthesis of nicotinamide derivatives from methyl nicotinate and various amines, which can be performed efficiently in continuous-flow microreactors.[4] For instance, Novozym® 435 lipase has been used to catalyze the reaction between methyl nicotinate and amines in tert-amyl alcohol, achieving high yields in significantly shorter reaction times compared to batch processes.[4] Other methods involve multi-component reactions or modifications of existing nicotinic acid structures to introduce diverse functional groups.[5]

Anticancer Activity

Derivatives of nicotinic acid have shown considerable promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various human cancer cell lines.[2][6]

Data Presentation: Anticancer Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a substance that inhibits a biological process by 50%.

| Compound Class | Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| Nicotinic Acid-Based Agent (5c) | HCT-15 (Colon) | < 10 | VEGFR-2 Inhibition | [2] |

| Nicotinic Acid-Based Agent (5c) | PC-3 (Prostate) | < 10 | VEGFR-2 Inhibition | [2] |

| Nicotinic Acid-Based Agent (5c) | VEGFR-2 Enzyme | 0.068 | VEGFR-2 Inhibition | [2] |

| Organotin(IV) Carboxylate (1) | A549 (Lung) | Dose-dependent | Cytotoxicity | [7] |

| Organotin(IV) Carboxylate (3) | A549 (Lung) | Dose-dependent | Cytotoxicity | [7] |

| Organotin(IV) Carboxylate (4) | A549 (Lung) | Dose-dependent | Cytotoxicity | [7] |

| Benzofuran Derivative (7) | A549 (Lung) | 6.3 ± 2.5 | Cytotoxicity | [8] |

| Benzofuran Derivative (7) | HepG2 (Liver) | 11 ± 3.2 | Cytotoxicity | [8] |

| Benzofuran Derivative (8) | HepG2 (Liver) | 3.8 ± 0.5 | Cytotoxicity | [8] |

| Benzofuran Derivative (8) | A549 (Lung) | 3.5 ± 0.6 | Cytotoxicity | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

Materials:

-

Human cancer cell lines (e.g., A549, HCT-15, HepG2)

-

Culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of these dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug like Doxorubicin (positive control).[9]

-

Incubation: Incubate the plate for 48-72 hours.[9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[9]

Mechanism of Action: VEGFR-2 Inhibition

Several nicotinic acid derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] Inhibition of VEGFR-2 blocks downstream signaling required for endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels that supply tumors.[2]

Antimicrobial Activity

Nicotinic acid derivatives have also been evaluated for their efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[3][10]

Data Presentation: Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Acylhydrazone (5) | Staphylococcus aureus | 3.91 | [3] |

| Acylhydrazone (5) | Staphylococcus epidermidis | 1.95 | [3] |

| Acylhydrazone (13) | Staphylococcus aureus | 3.91 - 7.81 | [3] |

| Acylhydrazone (13) | Staphylococcus aureus (MRSA) | 7.81 | [11] |

| 1,3,4-Oxadiazoline (25) | Bacillus subtilis | 7.81 | [3] |

| 1,3,4-Oxadiazoline (25) | Staphylococcus aureus | 7.81 | [3] |

| 1,3,4-Oxadiazoline (25) | Staphylococcus aureus (MRSA) | 15.62 | [3] |

| Nicotinamide (NC 3) | Pseudomonas aeruginosa | 0.016 mM | [12][13] |

| Nicotinamide (NC 3) | Klebsiella pneumoniae | 0.016 mM | [12][13] |

| Nicotine Analogue | Candida albicans | Effective | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of antimicrobial agents.[1][3][12]

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, P. aeruginosa, C. albicans)

-

Culture medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum adjusted to a standard density (e.g., 0.5 McFarland)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the culture medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[1]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[1] For fungi, the MIC₈₀ (the lowest concentration showing ≥80% growth inhibition) may be used.[1]

Anti-inflammatory Activity

Certain nicotinic acid derivatives have demonstrated the ability to inhibit inflammatory mediators, suggesting their potential use in treating inflammatory conditions.[9][14]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Cell Line | Assay | Result | Reference |

| Nicotinic Acid Derivative (4d) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |

| Nicotinic Acid Derivative (4f) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |

| Nicotinic Acid Derivative (4g) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |

| Nicotinic Acid Derivative (4h) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |

| Nicotinic Acid Derivative (5b) | RAW 264.7 | Nitrite Inhibition | Potent activity | [14] |

Note: These compounds also showed potent inhibition of TNF-α, IL-6, iNOS, and COX-2 levels.[14]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[9]

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.[9]

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[9]

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.[9]

-

Incubation: Incubate for 10 minutes at room temperature in the dark. A purple/magenta color will develop in the presence of nitrite.[9]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[9]

-

Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.[9]

-

Viability Check: A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]

- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Methyl Nicotinoylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of methyl nicotinoylacetate. Due to a lack of extensive published data on this specific compound, this guide synthesizes known physical properties, qualitative solubility information, and data from structurally related compounds to offer valuable insights for its use in research and development.

Compound Overview

This compound (CAS 54950-20-8), also known as methyl 3-oxo-3-(pyridin-3-yl)propanoate, is a keto-ester derivative of nicotinic acid. Its chemical structure, featuring a pyridine ring, a ketone, and an ester functional group, dictates its physicochemical properties, including its solubility in various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₃ | [1][2][3] |

| Molecular Weight | 179.18 g/mol | [1][4] |

| Appearance | White to yellow to brownish crystalline powder or chunks | [1][2][4] |

| Melting Point | 34-42 °C | [1][2][4] |

| Boiling Point | 128-129 °C (at 1 Torr) | [1][4] |

| Water Solubility | Negligible | [1][4] |

Solubility Data

Qualitative Solubility Assessment

The term "negligible" for water solubility indicates very poor dissolution in aqueous media.[1][4] For organic solvents, a qualitative assessment is presented in Table 2, based on general principles of solubility for keto-esters and related compounds.

Table 2: Estimated Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Capable of hydrogen bonding with the pyridine nitrogen and carbonyl oxygens. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Likely Soluble | Dipole-dipole interactions with the polar functional groups of the solute. |

| Nonpolar | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | Limited interactions with the nonpolar solvent molecules. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Can engage in dipole-dipole interactions. |

Disclaimer: This table is an estimation based on chemical principles and data from analogous compounds. Experimental verification is required for accurate solubility determination.

Solubility of Structurally Related Compounds

To provide further context, the solubility of methyl nicotinate and nicotinic acid are presented. These compounds share structural similarities with this compound and their solubility profiles can offer guidance.

Table 3: Qualitative Solubility of Methyl Nicotinate

| Solvent | Solubility Description |

| Water | Soluble to Very Soluble |

| Ethanol (96%) | Very Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethyl Acetate | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Methylene Chloride | Very Soluble |

Table 4: Quantitative Solubility of Nicotinic Acid at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (x10³) |

| Dimethyl Sulfoxide | 201.6 |

| Ethanol | 33.3 |

| Water | 17.8 |

| Acetone | 2.9 |

| Diethyl Ether | 0.4 |

| Acetonitrile | 0.2 |

Source: Data for nicotinic acid solubility adapted from literature.[5][6]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol for the shake-flask method, a gold standard for equilibrium solubility determination, is provided.

Materials

-

This compound (pure solid)

-

Selected Solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in each solvent. Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is influenced by a combination of factors related to both the solute and the solvent.

Caption: Factors Influencing the Solubility of this compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound, 95% 2.5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 54950-20-8 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. refp.cohlife.org [refp.cohlife.org]

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of Dihydropyridines Using Methyl Nicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a straightforward and efficient method for the preparation of 1,4-dihydropyridine (DHP) scaffolds.[1] These heterocyclic moieties are of significant pharmacological interest, primarily as L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[2][3] The therapeutic utility of DHPs, exemplified by drugs like nifedipine and amlodipine, stems from their ability to induce vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[2][3]

This document provides detailed application notes and protocols for the use of methyl nicotinoylacetate as the β-ketoester component in the Hantzsch synthesis. The incorporation of the nicotinoyl group, a derivative of nicotinic acid (Vitamin B3), is of particular interest for potentially modulating the pharmacological profile of the resulting dihydropyridine derivatives. These compounds are anticipated to exhibit calcium channel blocking activity and may offer unique structure-activity relationships due to the presence of the pyridine ring within the ester functionality.

Core Concepts and Reaction Mechanism

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (in this case, this compound and another β-ketoester or a second equivalent of this compound), and an ammonia source (typically ammonium acetate). The reaction proceeds through a series of steps to form the dihydropyridine ring, which can subsequently be oxidized to the corresponding pyridine.

The generally accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the aldehyde with the second equivalent of the β-ketoester. A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product.

Applications in Drug Discovery

Dihydropyridine derivatives are a cornerstone in the treatment of cardiovascular diseases due to their potent L-type calcium channel blocking activity.[2] By incorporating this compound into the Hantzsch synthesis, novel DHP analogues with a nicotinoyl moiety at the 3- and/or 5-positions of the dihydropyridine ring can be synthesized. These novel compounds are promising candidates for:

-

Antihypertensive agents: By blocking calcium channels in vascular smooth muscle, these compounds are expected to induce vasodilation and lower blood pressure.

-

Antianginal agents: The vasodilatory effect on coronary arteries can increase blood flow to the myocardium, alleviating angina pectoris.

-

Neuroprotective agents: Some DHP derivatives have shown promise in protecting neuronal tissue, and the nicotinoyl group may influence these properties.

-

Anticancer agents: Certain 1,4-DHP derivatives have been investigated for their potential to reverse multidrug resistance in cancer cells and for their cytotoxic effects against various cancer cell lines.[4]

The structure-activity relationship (SAR) of these novel compounds will be of great interest, particularly concerning the influence of the pyridine ring of the nicotinoyl group on receptor binding and pharmacokinetic properties.

Experimental Protocols

The following protocols are based on established Hantzsch synthesis procedures and can be adapted for the use of this compound.

Protocol 1: Conventional One-Pot Synthesis of Symmetrical 4-Aryl-1,4-dihydropyridine-3,5-dicarboxylates

This protocol describes a general procedure for the synthesis of symmetrical dihydropyridines using two equivalents of a β-ketoester.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (2.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.5 mmol).

-

Add ethanol (10 mL) to the flask and stir the mixture at room temperature to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the collected solid with cold ethanol and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 1,4-dihydropyridine.

Protocol 2: Microwave-Assisted Synthesis of 1,4-Dihydropyridines

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (5 mL)

Procedure:

-

In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).

-

Add ethanol (5 mL) and seal the vessel.

-

Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 100-120 °C) for 10-30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 (steps 6-8).

Data Presentation

The following table presents representative data for the calcium channel blocking activity of various 1,4-dihydropyridine derivatives, which can be used as a benchmark for newly synthesized compounds from this compound. The activity is expressed as pEC50, the negative logarithm of the half-maximal effective concentration.

| Compound | 4-Aryl Substituent | 3,5-Substituents | pEC50 | Reference |

| Nifedipine | 2-Nitrophenyl | Dimethyl ester | ~7.5 | [5] |

| Amlodipine | 2-Chlorophenyl | Ethyl methyl ester | ~8.5 | [2] |

| Compound 5 | 3-Nitrophenyl | Methyl ester, 5-phenylcarbamoyl | 6.46 ± 0.07 | [5] |

| Compound 6 | 3-Nitrophenyl | Ethyl ester, 5-phenylcarbamoyl | 6.35 ± 0.10 | [5] |

| Verapamil | - | - | 6.97 ± 0.15 | [5] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action for dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels.[3] These channels are crucial for the influx of extracellular calcium into smooth muscle cells, which triggers muscle contraction. By binding to the α1 subunit of the L-type calcium channel, DHPs stabilize the channel in its closed conformation, thereby preventing calcium influx and leading to vasodilation.

Conclusion

The use of this compound in the Hantzsch pyridine synthesis represents a promising avenue for the discovery of novel dihydropyridine-based therapeutic agents. The protocols and information provided herein offer a foundation for the synthesis, characterization, and pharmacological evaluation of these new chemical entities. Further investigation into the structure-activity relationships of nicotinoyl-substituted dihydropyridines is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for the One-Pot Synthesis of Dihydropyridines using Methyl Nicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 1,4-dihydropyridine (DHP) derivatives utilizing methyl nicotinoylacetate. The methodologies described herein are based on the well-established Hantzsch dihydropyridine synthesis, a versatile multicomponent reaction.

Introduction

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, enabling the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen donor to produce 1,4-dihydropyridine scaffolds.[1][2] These structures are of significant interest in medicinal chemistry, forming the core of several drugs, including calcium channel blockers like nifedipine and amlodipine.[2] The use of this compound as the β-ketoester component introduces a pyridine moiety into the final DHP product, offering a pathway to novel compounds with potential applications in drug discovery.

Recent advancements in the Hantzsch reaction have focused on developing more environmentally friendly and efficient protocols. These include the use of green solvents, catalyst-free conditions, and microwave-assisted synthesis to reduce reaction times and improve yields.[2][3][4][5]

Reaction Principle

The one-pot synthesis of 1,4-dihydropyridines from this compound follows the general mechanism of the Hantzsch reaction. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, one equivalent can be this compound and the other a different β-dicarbonyl compound for unsymmetrical products), and a nitrogen donor like ammonia or ammonium acetate.[2][6] The reaction proceeds through the formation of key intermediates, a chalcone and an enamine, which then condense and cyclize to form the dihydropyridine ring.[2][6]

Experimental Protocols

The following protocols are generalized procedures for the one-pot synthesis of 1,4-dihydropyridines using this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Catalyst-Free Synthesis in Polyethylene Glycol (PEG)

This protocol is adapted from a general method for Hantzsch synthesis under catalyst-free conditions using PEG-400 as a recyclable and non-toxic reaction medium.[4]

Materials:

-

Aldehyde (1 mmol)

-

This compound (1 mmol)

-

Second β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

-

Ammonium acetate (2 mmol)

-

Polyethylene glycol 400 (PEG-400) (0.8 g)

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), the second β-dicarbonyl compound (1 mmol), and ammonium acetate (2 mmol).

-

Add PEG-400 (0.8 g) to the flask.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the crude product.

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine derivative.

Protocol 2: Microwave-Assisted Synthesis under Solvent-Free Conditions

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[2][3]

Materials:

-

Aldehyde (2 mmol)

-

This compound (2 mmol)

-

Second β-dicarbonyl compound (e.g., dimedone) (2 mmol)

-

Ammonium acetate (2 mmol)

-

Catalyst (e.g., 10 mol% AlCl₃·6H₂O) (optional)

Procedure:

-

In a microwave-safe vessel, mix the aldehyde (2 mmol), this compound (2 mmol), the second β-dicarbonyl compound (2 mmol), and ammonium acetate (2 mmol).

-

If using a catalyst, add it to the mixture (e.g., AlCl₃·6H₂O, 10 mol%).[3]

-

Stir the mixture at 60 °C under solvent-free conditions.[3]

-

Alternatively, irradiate the reaction mixture in a domestic microwave oven (e.g., 180 W at 35 °C) for a short duration (e.g., 4-8 minutes).[3]

-

Monitor the reaction by TLC.

-

After completion, extract the product with a suitable solvent like ethyl acetate.

-

Wash the organic layer with 10% NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[3]

Data Presentation

The following table summarizes representative quantitative data from various one-pot Hantzsch syntheses reported in the literature. While these examples may not use this compound specifically, they provide an expected range of reaction times and yields for similar multicomponent reactions.

| Entry | Aldehyde | β-Dicarbonyl Compound(s) | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | None | PEG-400 | 100 | 4h | 99 | [4] |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | None | PEG-400 | 100 | 3.5h | 93 | [4] |

| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | None | PEG-400 | 100 | 3.5h | 93 | [4] |

| 4 | Benzaldehyde | Ethyl acetoacetate | AlCl₃·6H₂O | None | 60 | 1.0-2.2h | 92 | [3] |

| 5 | 4-Hydroxybenzaldehyde | Acetylacetone, Barbituric acid | {[Msim]Cl} | EtOH | RT | 2h | 95 | [7] |

Visualizations

Hantzsch Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Hantzsch dihydropyridine synthesis.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent | European Journal of Chemistry [eurjchem.com]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

Application Notes and Protocols: Methyl Nicotinoylacetate in Multicomponent Reactions for the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinoylacetate, a versatile β-ketoester, serves as a valuable building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. Its unique structure, incorporating both a reactive β-dicarbonyl moiety and a pyridine ring, makes it an attractive starting material for generating libraries of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the renowned Hantzsch dihydropyridine synthesis, a classic example of a multicomponent reaction. The resulting 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably found in a class of potent calcium channel blockers.[1][2]

Application: Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, typically ammonia or ammonium acetate, to produce 1,4-dihydropyridines.[1][2] When employing this compound, this reaction allows for the straightforward synthesis of DHPs bearing a pyridine substituent, a structural motif present in numerous biologically active molecules. The general scheme for this reaction is depicted below:

Scheme 1: Hantzsch Dihydropyridine Synthesis using this compound

Caption: General scheme of the Hantzsch three-component reaction.

This multicomponent approach offers significant advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Hantzsch synthesis of 1,4-dihydropyridines using β-ketoesters analogous to this compound, providing an expected range for yields and reaction times.

| Entry | Aldehyde (R-CHO) | β-Ketoester | Nitrogen Source | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Methyl acetoacetate | NH4OAc | Ethanol | None | 4 | 66 | [4] |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH4OH | Ethanol | None | 10 | - | |

| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | NH4OH | Ethanol | None | 5 | - | |

| 4 | Furan-2-carbaldehyde | Ethyl acetoacetate | NH4OH | Ethanol | None | 4 | 75 | [4] |

| 5 | 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate / Methyl acetoacetate | NH4OAc | None | CAN | 2.5 | - | [5][6] |

Note: The yields and reaction times are highly dependent on the specific substrates and reaction conditions used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Dimethyl 4-Aryl-2,6-bis(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylates

This protocol is adapted from general procedures for the Hantzsch synthesis.[4]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (2.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.5 mmol).

-

Add ethanol (10 mL) to the flask.

-

The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

-

The resulting solid product is collected by filtration.

-

The crude product is washed with cold ethanol (2 x 5 mL).

-

The product is dried under vacuum to afford the desired dimethyl 4-aryl-2,6-bis(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Signaling Pathways and Logical Relationships

Reaction Mechanism Workflow

The Hantzsch dihydropyridine synthesis proceeds through a series of interconnected reactions. The following diagram illustrates a plausible mechanistic pathway.

Caption: Plausible mechanistic workflow for the Hantzsch reaction.

The reaction is initiated by the formation of two key intermediates: an enamine from the reaction of this compound and ammonia, and a Knoevenagel condensation product from the reaction of another molecule of this compound and the aldehyde. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[2]

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for the synthesis and characterization of 1,4-dihydropyridines using this compound.

Caption: General experimental workflow for DHP synthesis.

Conclusion

This compound is a highly effective substrate for the Hantzsch multicomponent reaction, providing a direct and efficient route to novel 1,4-dihydropyridine derivatives. The operational simplicity and high convergence of this method make it an invaluable tool for the rapid generation of compound libraries for drug discovery and development. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this compound in the construction of complex, biologically relevant heterocyclic systems.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]

- 4. jocpr.com [jocpr.com]

- 5. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 1,4-Dihydropyridine Derivatives from Methyl Nicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives through the multi-component reaction of methyl nicotinoylacetate, various aldehydes, and an amine source. This reaction, a variant of the classic Hantzsch dihydropyridine synthesis, is a cornerstone in medicinal chemistry for generating compounds with significant therapeutic potential, most notably as calcium channel blockers.

Introduction

The reaction of a β-ketoester (this compound), an aldehyde, and a nitrogen donor (typically ammonia or ammonium acetate) is a powerful one-pot method for constructing the 1,4-dihydropyridine scaffold.[1][2][3] This multi-component reaction (MCR) is highly valued for its efficiency and atom economy, allowing for the rapid assembly of complex molecules from simple starting materials.[1] The resulting 1,4-DHP core is a privileged scaffold in drug discovery, forming the basis of numerous approved drugs for the treatment of hypertension and angina, such as nifedipine, amlodipine, and felodipine.[1][3][4]

The pyridine ring within the this compound starting material imparts unique properties to the final 1,4-DHP products, influencing their biological activity and pharmacokinetic profiles. The versatility of the Hantzsch reaction allows for the incorporation of a wide variety of substituents at the 4-position of the dihydropyridine ring by simply changing the aldehyde reactant. This enables the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

Mechanism of Action: Calcium Channel Blockade

The primary pharmacological target of many 1,4-dihydropyridine derivatives is the L-type voltage-gated calcium channel.[4][5][6] These channels are crucial for regulating calcium influx into smooth muscle cells of blood vessels and cardiac muscle cells.[5][7] By blocking these channels, 1,4-DHPs inhibit the flow of calcium ions into the cells.[5] In vascular smooth muscle, this leads to a decrease in intracellular calcium, resulting in muscle relaxation and vasodilation (widening of blood vessels).[5][7] This vasodilation reduces systemic vascular resistance, which in turn lowers blood pressure.[7]

Certain 1,4-DHPs are more selective for vascular smooth muscle over cardiac muscle, which is a desirable therapeutic property.[4][7]

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 5. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. prezi.com [prezi.com]

Application Notes and Protocols for Microwave-Assisted Synthesis with Methyl Nicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methyl nicotinoylacetate in microwave-assisted organic synthesis (MAOS). Microwave irradiation has emerged as a powerful technique in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity.[1][2][3] This document outlines detailed protocols for the synthesis of heterocyclic scaffolds, such as dihydropyridines and dihydropyrimidinones, which are of significant interest in medicinal chemistry and drug discovery.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[2] This efficient energy transfer often results in:

-

Accelerated Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes.[1][2]

-

Higher Yields: Increased reaction efficiency and reduced side product formation frequently lead to higher isolated yields.[2][3]

-

Greener Chemistry: The reduction in reaction time and the potential for solvent-free conditions align with the principles of green chemistry by reducing energy consumption and waste.[2][4]

-

Improved Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The following table summarizes the typical improvements observed when employing microwave irradiation for the synthesis of heterocyclic compounds analogous to those accessible from this compound.

| Reaction Type | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |

| Hantzsch Dihydropyridine Synthesis | 12 - 24 hours | 3 - 15 minutes | 36 - 50% | 81 - 97% | [5][6] |

| Biginelli Dihydropyrimidinone Synthesis | 2 - 24 hours | 10 - 25 minutes | Low to Moderate | >70% | [7][8][9] |

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of 1,4-dihydropyridines (Hantzsch reaction) and 3,4-dihydropyrimidinones (Biginelli reaction) using this compound as a key starting material. These protocols are adapted from established procedures for similar β-ketoesters.

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol describes a one-pot, three-component synthesis of a 1,4-dihydropyridine derivative using this compound, an aromatic aldehyde, and a source of ammonia.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium acetate or aqueous ammonia

-

Ethanol (optional, for solvent-based reactions)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol). For a solvent-based reaction, add 2-3 mL of ethanol.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture at a constant temperature of 100-120 °C for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vial to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Biginelli Synthesis of 3,4-Dihydropyrimidinones

This protocol details the one-pot synthesis of a 3,4-dihydropyrimidinone derivative from this compound, an aromatic aldehyde, and urea or thiourea.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Urea or Thiourea

-

Catalyst (e.g., Yb(OTf)₃, 10 mol%)

-

Solvent (e.g., 3:1 mixture of acetic acid and ethanol)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

Reactant Preparation: To a 10 mL microwave reaction vial containing a stir bar, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (or thiourea, 1.5 mmol), and the catalyst (0.1 mmol). Add 4 mL of the acetic acid/ethanol solvent mixture.

-

Vial Sealing: Tightly seal the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 120 °C for 10 minutes.[8] Monitor the reaction by TLC.

-

Work-up: After cooling the reaction vial to room temperature, place it in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of heterocyclic compounds.

Caption: General workflow for microwave-assisted organic synthesis.

Hantzsch Dihydropyridine Synthesis Pathway

This diagram outlines the key steps in the Hantzsch synthesis of a 1,4-dihydropyridine.

Caption: Reaction scheme for Hantzsch dihydropyridine synthesis.

Biginelli Reaction Pathway

The following diagram illustrates the multicomponent condensation in a Biginelli reaction.

Caption: Reaction scheme for Biginelli dihydropyrimidinone synthesis.

Drug Discovery and Development Workflow

The synthesized compounds can be screened for biological activity as part of a drug discovery program.

Caption: A simplified workflow for drug discovery and development.

References

- 1. bioorganica.org.ua [bioorganica.org.ua]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.org [mdpi.org]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

- 8. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl Nicotinoylacetate Condensation

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the synthesis of methyl nicotinoylacetate via Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a mixed Claisen condensation. This reaction involves the condensation of methyl nicotinate with methyl acetate in the presence of a strong base. The methyl acetate acts as the nucleophile after being deprotonated by the base, while the methyl nicotinate serves as the electrophile.

Q2: My reaction has resulted in a very low yield or no product at all. What are the most likely causes?

Low to no product formation in a Claisen condensation can stem from several critical factors:

-

Inactive or Insufficient Base: The choice and quality of the base are paramount. Strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are required to deprotonate methyl acetate, which has a relatively high pKa. If the base is old, has been improperly stored, or an insufficient amount is used, the reaction will not proceed.

-

Presence of Moisture: Claisen condensations are highly sensitive to moisture. Water will react with and quench the strong base, and can also hydrolyze the ester starting materials and the product. All glassware must be thoroughly dried, and anhydrous solvents are essential.

-

Inadequate Reaction Temperature: While the initial deprotonation may be carried out at a lower temperature, the condensation reaction itself often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to yield a significant amount of product within the given timeframe.

Q3: My TLC analysis shows unreacted starting materials. How can I drive the reaction to completion?

Observing unreacted starting materials is a common issue and can be addressed by considering the following:

-

Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Stoichiometry of Reactants: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of methyl acetate can help shift the equilibrium towards product formation.

-

Choice of Base: The use of stronger bases, such as sodium hydride or sodium amide, can often lead to higher yields compared to alkoxides like sodium ethoxide.[1]

Q4: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are these and how can I minimize them?

The most common side product in this reaction is methyl acetoacetate, which arises from the self-condensation of methyl acetate. To minimize this:

-

Controlled Addition: Slowly adding the methyl acetate to the reaction mixture containing the base and methyl nicotinate can help to ensure that the enolate of methyl acetate reacts preferentially with the methyl nicotinate.

-

Choice of Base: Using a base with a corresponding alkoxide to the ester (e.g., sodium methoxide with methyl esters) can prevent transesterification, which would lead to a mixture of products.[2]

Q5: What is the best method for purifying the final product, this compound?

Purification can be challenging due to the potential for multiple products and unreacted starting materials. A typical purification workflow involves:

-

Acidic Workup: After the reaction is complete, a careful acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the β-keto ester product.

-

Extraction: The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate.

-

Washing: The combined organic layers should be washed with brine to remove any remaining water-soluble impurities.

-

Column Chromatography: The most effective method for separating the desired product from unreacted starting materials and side products is typically silica gel column chromatography.

Quantitative Data Summary

The following table provides an illustrative summary of how different reaction parameters can influence the yield of this compound. Note: This data is representative and intended for comparative purposes.

| Parameter | Variation | Theoretical Yield (%) | Observations |

| Base | Sodium Methoxide | 40-50% | Standard base, equilibrium can be an issue. |

| Sodium Hydride (NaH) | 60-75% | Irreversible deprotonation drives the reaction forward.[3] | |

| Potassium tert-Butoxide | 55-70% | Strong, non-nucleophilic base. | |

| Solvent | Tetrahydrofuran (THF) | 65-75% | Aprotic, good for reactions with NaH. |

| Toluene | 50-60% | Can be used, may require higher temperatures. | |

| N,N-Dimethylformamide (DMF) | 60-70% | Polar aprotic, can facilitate the reaction.[3] | |

| Temperature | Room Temperature | 30-40% | Reaction is often slow at room temperature. |